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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted

characterization of 3,5-Diiodo-1H-indazole. Due to the limited availability of direct

experimental data for this specific di-iodinated indazole, this document outlines a plausible

synthetic route based on established methodologies for analogous compounds. The

characterization data presented herein is largely predictive, derived from the analysis of

structurally related molecules.

Proposed Synthesis of 3,5-Diiodo-1H-indazole
The synthesis of 3,5-Diiodo-1H-indazole can be logically approached in a two-step sequence,

commencing with the synthesis of 5-iodo-1H-indazole followed by a regioselective iodination at

the C3 position.

Step 1: Synthesis of 5-Iodo-1H-indazole from 5-Amino-
1H-indazole
This procedure follows a standard Sandmeyer-type reaction, converting an amino group to an

iodo group via a diazonium salt intermediate.

Experimental Protocol:

Dissolve 5-amino-1H-indazole in a solution of hydrochloric acid and water at 0°C.
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Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while

maintaining the temperature at 0°C to form the diazonium salt.

In a separate flask, prepare a solution of potassium iodide in water.

Slowly add the diazonium salt solution to the potassium iodide solution.

Allow the reaction mixture to stir at room temperature for several hours.

Extract the product with a suitable organic solvent, such as ethyl acetate.

Wash the combined organic layers with a sodium thiosulfate solution to remove any residual

iodine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 5-iodo-1H-indazole.

Step 2: Synthesis of 3,5-Diiodo-1H-indazole from 5-Iodo-
1H-indazole
The second step involves the direct iodination of the 5-iodo-1H-indazole intermediate at the C3

position, a common reaction for indazole derivatives.

Experimental Protocol:

Dissolve 5-iodo-1H-indazole in N,N-dimethylformamide (DMF).

To this solution, add potassium hydroxide (KOH) pellets and stir until dissolved.

Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

Stir the reaction at room temperature for a few hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate

and potassium carbonate to precipitate the product and quench excess iodine.

Filter the resulting solid, wash with water, and dry to obtain crude 3,5-diiodo-1H-indazole.
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Further purification can be achieved by recrystallization from a suitable solvent.

Synthetic Workflow

Step 1: Synthesis of 5-Iodo-1H-indazole Step 2: Synthesis of 3,5-Diiodo-1H-indazole
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Caption: Proposed two-step synthesis of 3,5-Diiodo-1H-indazole.

Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 3,5-
Diiodo-1H-indazole.

Property Value Source/Method

Molecular Formula C₇H₄I₂N₂ PubChem

Molecular Weight 369.93 g/mol PubChem

CAS Number 351456-48-9 Chemcia Scientific, LLC[1]

Appearance Predicted: Solid Analogy

Melting Point >210°C (dec.) (Predicted)
Analogy to 3,6-Diiodo-1H-

indazole[2]

Solubility
Predicted: Soluble in DMSO,

sparingly soluble in Methanol

Analogy to 3,6-Diiodo-1H-

indazole[2]

Predicted Characterization Data
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Disclaimer:The following spectral data are predicted based on the analysis of structurally

similar compounds and have not been experimentally verified for 3,5-Diiodo-1H-indazole.

Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for 3,5-Diiodo-1H-indazole are presented below. Shifts

are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH ~13.5 - 14.0 broad singlet -

H-4 ~7.8 - 8.0 doublet ~8.5 - 9.0

H-6 ~7.6 - 7.8 doublet of doublets J ≈ 8.5, 1.5

H-7 ~7.4 - 7.6 doublet ~8.5 - 9.0

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the

two iodine atoms.

Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~90 - 100

C-3a ~140 - 142

C-4 ~130 - 135

C-5 ~85 - 95

C-6 ~130 - 135

C-7 ~115 - 120

C-7a ~125 - 130

Predicted Mass Spectrometry Data
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Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation

pattern of a synthesized compound.

Ion Predicted m/z Interpretation

[M]⁺ 369.84 Molecular Ion

[M-I]⁺ 242.94 Loss of one iodine atom

[M-I-HCN]⁺ 215.93 Subsequent loss of HCN

[I]⁺ 126.90 Iodine cation

Predicted IR Spectroscopy Data
The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3100 Medium, Broad N-H stretching

~3100 - 3000 Medium Aromatic C-H stretching

~1620 - 1450 Medium to Strong Aromatic C=C bending

~850 - 750 Strong C-H out-of-plane bending

~600 - 500 Medium C-I stretching

Characterization Workflow
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Caption: Logical workflow for the characterization of 3,5-Diiodo-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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